3-Tert-butyl-5-hydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

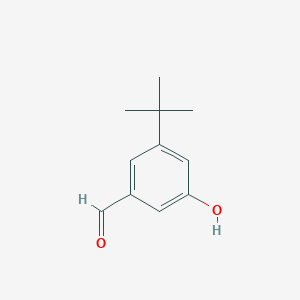

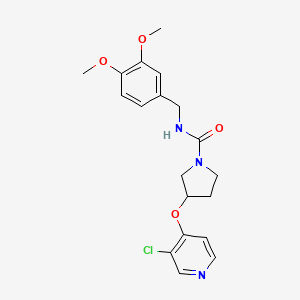

3-Tert-butyl-5-hydroxybenzaldehyde is a type of organic compound . It has been used in the preparation of nickel complexes due to its antibacterial activity . It is also known by the name 3-tert-Butylsalicylaldehyde .

Molecular Structure Analysis

The molecular structure of 3-Tert-butyl-5-hydroxybenzaldehyde is represented by the formula (CH3)3CC6H3(OH)CHO . It has a molecular weight of 178.23 .Physical And Chemical Properties Analysis

3-Tert-butyl-5-hydroxybenzaldehyde is a light yellow to yellow-beige crystalline powder . It has a refractive index of 1.539 and a boiling point of 251-252 °C/729 mmHg. Its density is 1.039 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Tert-butyl-5-hydroxybenzaldehyde is used in various chemical synthesis processes. It is a key component in the production of certain types of organic compounds .

Antioxidants and UV-stabilizers

This compound is also used as an antioxidant and UV-stabilizer in certain applications . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. UV-stabilizers are used to prevent the degradation of products exposed to ultraviolet radiation.

Synthesis of Mn (III)-salen complex

3-Tert-butyl-5-hydroxybenzaldehyde is used in the synthesis of Mn (III)-salen complex . This complex has been studied for its potential applications in various fields, including catalysis and materials science.

4. Synthesis of Chiral Schiff Base Ligand This compound is used in the synthesis of chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines . This reaction is important in the field of organic chemistry for the synthesis of chiral compounds.

Synthesis of Chiral Oxazolidine Ligand

3-Tert-butyl-5-hydroxybenzaldehyde is used in the synthesis of chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes . This reaction is used in the synthesis of certain types of organic compounds.

6. Synthesis of Tin Schiff Base Complexes This compound is also used in the synthesis of tin Schiff base complexes with histidine analogues . These complexes have been studied for their potential applications in various fields, including biochemistry and materials science.

Safety and Hazards

The safety data sheet for 3-Tert-butyl-5-hydroxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified under GHS07, and the recommended safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mecanismo De Acción

Target of Action

It’s known that benzaldehyde derivatives can interact with various biological targets, influencing cellular processes .

Mode of Action

Benzaldehyde derivatives are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with biological targets .

Biochemical Pathways

Benzaldehyde derivatives can influence various biochemical pathways due to their reactivity .

Pharmacokinetics

The compound’s molecular weight (17823) suggests it may have suitable properties for absorption and distribution .

Result of Action

It’s known that benzaldehyde derivatives can have various biological effects, such as anti-inflammatory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Tert-butyl-5-hydroxybenzaldehyde. For instance, the compound is air-sensitive and should be stored at room temperature . These conditions can affect the compound’s stability and, consequently, its biological activity .

Propiedades

IUPAC Name |

3-tert-butyl-5-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-4-8(7-12)5-10(13)6-9/h4-7,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJJGRVUCJCFOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[4.4]nonane-3-thiol;hydrochloride](/img/structure/B2982657.png)

![Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate](/img/structure/B2982659.png)

![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)

![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)

![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)

![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)

![1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2982677.png)